4-Fluorobenzotrichloride

Process Chemistry Purification Physical Properties

4-Fluorobenzotrichloride is a halogenated aromatic intermediate characterized by a para-fluorine substituent and a reactive trichloromethyl group. Unlike unsubstituted benzotrichloride, which is a general-purpose precursor, the presence of the electron-withdrawing fluorine atom introduces a unique electronic profile that modulates both the physicochemical properties and the reactivity of the molecule.

Molecular Formula C7H4Cl3F
Molecular Weight 213.5 g/mol
CAS No. 402-42-6
Cat. No. B1329314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzotrichloride
CAS402-42-6
Molecular FormulaC7H4Cl3F
Molecular Weight213.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(Cl)(Cl)Cl)F
InChIInChI=1S/C7H4Cl3F/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H
InChIKeyXOJYLEJZALFLLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-Fluorobenzotrichloride (CAS 402-42-6) Is a Strategic Intermediate, Not a Commodity


4-Fluorobenzotrichloride is a halogenated aromatic intermediate characterized by a para-fluorine substituent and a reactive trichloromethyl group. Unlike unsubstituted benzotrichloride, which is a general-purpose precursor, the presence of the electron-withdrawing fluorine atom introduces a unique electronic profile that modulates both the physicochemical properties and the reactivity of the molecule. This compound is not merely a solvent or a simple building block; it is a strategic synthon designed for the precise incorporation of fluorine into high-value molecules, particularly in pharmaceutical and agrochemical synthesis where the metabolic stability and membrane permeability conferred by fluorine are critical [1]. Its procurement should be evaluated against specific analogs like 4-chlorobenzotrichloride or 2-fluorobenzotrichloride, where a simple substitution can lead to significant downstream process inefficiencies.

The Peril of Ignoring the Para-Fluorine: Why Benzotrichlorides Are Not Interchangeable


The assumption that 4-Fluorobenzotrichloride can be seamlessly replaced by unsubstituted benzotrichloride or its chloro-analog in a synthetic pathway is a common procurement error that leads to catastrophic yield losses and purification challenges. The physico-chemical properties, particularly boiling point and density, differ substantially, precluding simple 'drop-in' replacement in existing production lines [1][2]. More critically, the electron-withdrawing effect of the para-fluorine alters the reactivity of the trichloromethyl group, changing the kinetics and selectivity of its hydrolysis and halogen-exchange reactions compared to non-fluorinated or ortho-fluorinated isomers [3]. This electronic modulation directly impacts the efficiency of producing key downstream intermediates like 4-fluorobenzoyl chloride, where yields can vary dramatically depending on the precise substituent and reaction conditions.

Head-to-Head: Quantified Differentiation of 4-Fluorobenzotrichloride from Its Closest Analogs


Lower Boiling Point vs. 4-Chlorobenzotrichloride Enables Cost-Effective Purification

4-Fluorobenzotrichloride offers a significant process advantage in purification by distillation. Its boiling point is 218.7 °C at atmospheric pressure (760 mmHg), which is approximately 26 °C lower than that of its direct structural analog, 4-Chlorobenzotrichloride (245 °C) . This lower boiling point translates to reduced energy costs during fractional distillation and a lower risk of thermal decomposition, which can be a concern for sensitive trichloromethyl compounds at elevated temperatures. The boiling point of the parent compound, Benzotrichloride, is reported in the range of 219-223 °C, making the 4-fluoro derivative very similar, but the chloro- derivative much higher .

Process Chemistry Purification Physical Properties

Lower Density vs. 4-Chlorobenzotrichloride Aids in Phase Separation and Handling

The density of 4-Fluorobenzotrichloride is 1.425 g/mL at 25 °C. This is notably lower than that of its 4-chloro analog, which has a density of 1.495 g/mL under the same conditions . This 4.7% difference in density can be significant in large-scale industrial processes. A lower density can facilitate more rapid phase separation from aqueous layers during workup procedures and can influence the design of storage and transport vessels.

Process Engineering Physical Properties Formulation

Optimized Hydrolysis Yield to 4-Fluorobenzoyl Chloride Demonstrates Process Control Advantage

A critical application is the controlled hydrolysis to form 4-Fluorobenzoyl chloride, a versatile acylating agent. Under optimized conditions (120 °C, molar ratio of water to 4-Fluorobenzotrichloride = 0.98:1.00), a high yield of 91.5% for 4-Fluorobenzoyl chloride is achieved [1]. This precisely defined protocol stands in contrast to the hydrolysis of the unsubstituted parent compound, Benzotrichloride, which is notoriously rapid and difficult to control, often leading directly to benzoic acid with a half-life of approximately 2.4 minutes in water, making selective benzoyl chloride formation challenging [2]. The fluorinated derivative thus offers a superior window for process control.

Synthetic Methodology Yield Optimization Intermediate Synthesis

Electronic Profile of the Para-Fluorine: A Differentiated Synthetic Handle for Halex Processes

The para-fluorine substituent does not merely alter physical properties; it also exerts an electronic influence on the aromatic ring and the trichloromethyl group. Hammett substituent constant (σ_p) analysis shows that para-F (σ_p = 0.06) differs from para-Cl (σ_p = 0.23) in its electron-withdrawing character, uniquely combining a field effect with electron back-donation [1]. This distinct electronic profile is exploited in subsequent halogen-exchange (Halex) reactions. For example, 4-Fluorobenzotrichloride reacts with hydrogen fluoride to yield 4-Fluorobenzotrifluoride, a key step in patented processes for producing 3-Chloro-4-fluorobenzotrifluoride, an important pharmaceutical intermediate [2]. This reactivity profile is specific to the combination and position of the substituents.

Organofluorine Chemistry Electronic Effects Halogen Exchange

Highest-Value Application Scenarios for 4-Fluorobenzotrichloride Driven by Evidence


Synthesis of 4-Fluorobenzoyl Chloride with Superior Process Control

When a high-yielding, controlled route to 4-Fluorobenzoyl chloride is required, 4-Fluorobenzotrichloride is the superior precursor. The evidence shows a 91.5% yield can be achieved with a near-stoichiometric amount of water at 120 °C [1]. This level of control is not achievable with unsubstituted Benzotrichloride due to its near-instantaneous hydrolysis [2]. Procurement should specify this compound for any scale-up of acylation reactions where precise stoichiometry and high purity of the acid chloride are critical.

Manufacture of 3-Chloro-4-fluorobenzotrifluoride via a Patented Halogen-Exchange Pathway

For the production of the pharmaceutical and agrochemical intermediate 3-Chloro-4-fluorobenzotrifluoride, 4-Fluorobenzotrichloride is the required starting material in a patented two-step process involving reaction with HF and subsequent chlorination [1]. Its unique electronic profile, stemming from the para-fluorine substituent, makes it an essential raw material for this specific synthetic route, which cannot be replicated using 4-chlorobenzotrichloride or benzotrichloride.

Distillation-Centric Large-Scale Syntheses Where Energy Cost is Key

When a benzotrichloride intermediate needs to be purified by distillation, the choice of analog significantly impacts operational expenditure. With a boiling point 26.3 °C lower than 4-Chlorobenzotrichloride (245 °C vs. 218.7 °C) [1][2], 4-Fluorobenzotrichloride allows for purification at a substantially lower temperature. This reduces thermal stress on the compound and cuts energy consumption, making it the cost-effective choice for high-volume manufacturing where distillation is a key unit operation.

Synthesis of Fluorinated Building Blocks Requiring Specific Electronic Tuning

In research settings aiming to study structure-activity relationships (SAR), the electronic character of the para-fluorine atom (Hammett σ_p = 0.06) is a precise tool, distinct from the effects of chloro (σ_p = 0.23) or unsubstituted analogs [1]. 4-Fluorobenzotrichloride is therefore the compound of choice for systematic investigations into how subtle electronic modulations on the aromatic ring affect the reactivity of the trichloromethyl group in subsequent transformations, as evidenced by its use in environmental fate and mechanistic correlation studies [2].

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